molecular formula C17H22N4O3 B2906531 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide CAS No. 2034393-06-9

2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide

Cat. No.: B2906531
CAS No.: 2034393-06-9
M. Wt: 330.388
InChI Key: WNHKZRREJCZHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique structural framework combining an isonicotinamide backbone with a cyclopentyloxy substituent at the 2-position and a 3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl side chain. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-cyclopentyloxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-20-15(24-21-12)7-4-9-19-17(22)13-8-10-18-16(11-13)23-14-5-2-3-6-14/h8,10-11,14H,2-7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHKZRREJCZHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCNC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the propyl chain: The 3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl group can be synthesized by reacting the oxadiazole intermediate with a suitable alkylating agent.

    Coupling with isonicotinamide: The final step involves coupling the 3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl intermediate with isonicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions vary widely but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for conditions where modulation of specific biological pathways is desired.

    Industry: The compound could find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

    Receptor interaction: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Pathway modulation: The compound might affect specific biochemical pathways, altering the production or activity of key biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs are derivatives containing 1,2,4-oxadiazole rings, benzamide cores, and variable substituents. Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Potential Indications (from )
Target Compound : 2-(Cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide IsoNicotinamide 2-Cyclopentyloxy, 3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl Oxadiazole, Cycloalkoxy Inferred: Anticancer, antiviral (via oxadiazole-mediated target modulation)
Analog 1 : 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide 4-Nitrophenyl, (3-methyl-oxadiazole)methylthio Nitrophenyl, Thioether Cancer, thrombotic events
Analog 2 : N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide 2-Cyano-3-fluorophenyl, (3-methyl-oxadiazole)methylthio Cyano, Fluorophenyl Viral infections, platelet aggregation
Analog 3 : 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide Benzamide 3,5-Dimethyl-isoxazole, Triazolopyrimidine Isoxazole, Triazolopyrimidine Cancer (kinase inhibition)

Key Observations:

Oxadiazole vs. Isoxazole : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may confer greater metabolic stability compared to isoxazole-containing analogs (e.g., Analog 3), which are more prone to oxidative degradation .

Substituent Effects: The cyclopentyloxy group in the target compound offers a balance of lipophilicity and steric bulk, contrasting with the nitrophenyl (Analog 1) or cyano-fluorophenyl (Analog 2) groups, which introduce strong electron-withdrawing effects.

Therapeutic Implications: Analog 1’s nitrophenyl group is associated with antiplatelet activity, while Analog 2’s cyano-fluorophenyl motif suggests antiviral utility. The target compound’s lack of these groups implies divergent target selectivity. The triazolopyrimidine in Analog 3 indicates kinase inhibition (e.g., EGFR or VEGFR), whereas the target compound’s oxadiazole-propyl chain may modulate nucleotide-binding domains (e.g., PARP or viral proteases) .

Research Findings and Limitations

  • Synthetic Challenges : The cyclopentyloxy group may introduce steric hindrance during synthesis compared to simpler substituents in analogs.

Biological Activity

2-(cyclopentyloxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide is a synthetic compound that has attracted attention in pharmacological research due to its unique structural features. This compound includes a cyclopentyloxy group, an isonicotinamide moiety, and a 1,2,4-oxadiazole ring, which contribute to its potential biological activities.

  • Molecular Formula : C17H22N4O3
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 2034393-06-9
  • IUPAC Name : 2-cyclopentyloxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-4-carboxamide

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Interaction : It may interact with cellular receptors, influencing various signal transduction pathways.
  • Modulation of Biochemical Pathways : The compound might alter the production or activity of key biomolecules involved in cellular processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. A study highlighted that derivatives of isonicotinamide can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

StudyFindings
Inhibition of tumor growth in various cancer cell lines was observed with related compounds.
The mechanism of action involved the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. In vitro studies demonstrated that similar oxadiazole derivatives could reduce pro-inflammatory cytokine production in macrophages.

StudyFindings
Compounds with oxadiazole rings showed significant reduction in TNF-alpha and IL-6 levels in stimulated macrophages.
The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Preliminary investigations have suggested that the compound may possess antimicrobial properties against certain bacterial strains.

StudyFindings
Exhibited inhibitory effects on Gram-positive bacteria including Staphylococcus aureus.
The mechanism involved disruption of bacterial cell wall synthesis.

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of related compounds:

  • Case Study on Antitumor Activity :
    • Objective : To assess the antitumor efficacy of related isonicotinamide derivatives.
    • Methodology : In vivo studies using murine models.
    • Results : Significant tumor reduction was observed with minimal side effects.
  • Case Study on Anti-inflammatory Properties :
    • Objective : To investigate the anti-inflammatory potential in a model of acute inflammation.
    • Methodology : Administration of the compound in a carrageenan-induced paw edema model.
    • Results : Marked reduction in edema was noted, indicating strong anti-inflammatory effects.

Q & A

Q. What strategies mitigate scale-up challenges from milligram to gram-scale synthesis?

  • Methodology : Transition from batch to flow chemistry for exothermic reactions (e.g., oxadiazole cyclization). Optimize workup using membrane-based separations (nanofiltration) to remove metal catalysts .

Tables for Methodological Reference

Analytical Technique Application Key Parameters Reference
HRMSConfirm molecular weightResolution >30,000
HPLC-UV/PDAPurity assessmentColumn: C18, 30°C, λ=254 nm
2D NMRRegiochemical assignmentHSQC for ¹H-¹³C correlations
Computational Tool Use Case Output Metrics Reference
AutoDock VinaBinding affinity predictionΔG (kcal/mol)
Gaussian 16Reaction path optimizationActivation energy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.